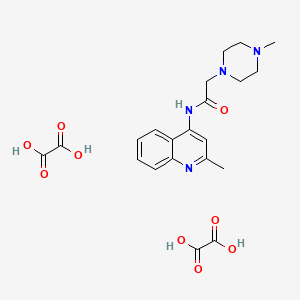
3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a piperazinone derivative that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to interact with various ion channels and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone. One direction is to investigate its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone involves the condensation of 3-fluoro-4-methylbenzoyl chloride with benzylpiperazine in the presence of a base. The resulting compound is then subjected to cyclization using acetic anhydride and sodium acetate, which leads to the formation of the target compound. This synthesis method has been optimized in various studies to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-benzyl-4-(3-fluoro-4-methylbenzoyl)-2-piperazinone has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and as an antidepressant. In addition, this compound has shown promising results in inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-benzyl-4-(3-fluoro-4-methylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-8-15(12-16(13)20)19(24)22-10-9-21-18(23)17(22)11-14-5-3-2-4-6-14/h2-8,12,17H,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHMEWPCJYEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNC(=O)C2CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)

![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)

![4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B6017854.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6017860.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6017867.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6017872.png)
![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![3-[(4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)carbonyl]pyridine](/img/structure/B6017893.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)
![4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6017920.png)